6-Chloro-3-iodoimidazo[1,2-a]pyrazin-8-amine
Beschreibung
Eigenschaften
IUPAC Name |
6-chloro-3-iodoimidazo[1,2-a]pyrazin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClIN4/c7-3-2-12-4(8)1-10-6(12)5(9)11-3/h1-2H,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYMPIGTXUZEOLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C=C(N=C(C2=N1)N)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClIN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Reaction Conditions and Optimization
Key parameters include:
- Solvent : Ethanol or acetonitrile, chosen for their ability to dissolve polar intermediates while stabilizing reactive species.
- Base : Potassium bicarbonate (KHCO₃) or sodium bicarbonate (NaHCO₃), which maintain a pH conducive to nucleophilic attack without causing decomposition.
- Temperature : 85°C, balancing reaction rate and side-product formation.
- Combine 2-amino-5-chloropyridine (12.86 g, 100 mmol), 40% chloroacetaldehyde aqueous solution (15.70 g, 80 mmol), KHCO₃ (10 g, 100 mmol), and ethanol (100 mL).
- Stir at 85°C for 8 hours, monitored by TLC for completion.
- Yield after recrystallization: 72–78%.
Halogenation: Introducing Iodine at the 3-Position
Iodination is achieved using N-iodosuccinimide (NIS) , a mild electrophilic iodinating agent. The reaction proceeds via an electrophilic aromatic substitution mechanism, favored by the electron-rich imidazole ring.
Iodination Procedure
- Reagent : NIS (1.0–1.2 equivalents) added post-cyclization.
- Solvent : Ethanol or ethyl acetate, ensuring compatibility with intermediates.
- Reaction Time : 7 hours at 85°C.
| Parameter | Value | Impact on Yield |
|---|---|---|
| NIS Equivalents | 1.0 vs. 1.2 | 78% vs. 82% |
| Solvent Polarity | Ethanol vs. Acetonitrile | 80% vs. 75% |
Sequential Functionalization and By-Product Mitigation
Chlorine Retention During Iodination
The chlorine atom at the 6-position remains intact due to its meta-directing effect, which reduces electrophilic attack at adjacent positions. Side reactions are minimized by:
- Low Halogen Excess : Limiting NIS to 1.2 equivalents prevents poly-iodination.
- Temperature Control : Maintaining 85°C avoids thermal decomposition of the iodo intermediate.
By-Product Analysis
Common impurities include:
- Di-iodinated Derivatives : Formed at higher NIS concentrations (>1.5 eq).
- Dechlorinated Products : Observed in strongly acidic conditions (pH < 4).
Purification and Crystallization Techniques
Crude product purification involves recrystallization from ethyl acetate/n-hexane (1:3 v/v), yielding >95% purity. Alternative methods include:
4.1 Column Chromatography
- Stationary Phase : Silica gel (60–120 mesh).
- Eluent : Dichloromethane/methanol (9:1), Rf = 0.45.
4.2 Solvent Screening
| Solvent System | Purity (%) | Recovery (%) |
|---|---|---|
| Ethyl Acetate/Hexane | 95 | 85 |
| Methanol/Water | 90 | 78 |
Industrial-Scale Adaptations
The patent methodology is scalable to 300 mmol batches with minor yield attrition (≤5%). Critical adjustments for production include:
- Continuous Stirring : Ensures homogeneous mixing in larger reactors.
- In-Line Monitoring : HPLC tracks reaction progress, reducing batch failures.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| One-Pot Cyclization/Iodination | 82 | 95 | High |
| Stepwise Halogenation | 75 | 92 | Moderate |
Mechanistic Insights
Cyclization Mechanism
The reaction between 2-amino-5-chloropyridine and chloroacetaldehyde proceeds via:
- Nucleophilic Attack : Amine group attacks α-carbon of chloroacetaldehyde.
- Ring Closure : Elimination of HCl forms the imidazo[1,2-a]pyrazine core.
Iodination Mechanism
NIS generates iodonium ions (I⁺), which undergo electrophilic substitution at the electron-rich 3-position of the imidazole ring.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-3-iodoimidazo[1,2-a]pyrazin-8-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyrazines, while oxidation and reduction can lead to different oxidation states of the compound .
Wissenschaftliche Forschungsanwendungen
6-Chloro-3-iodoimidazo[1,2-a]pyrazin-8-amine exhibits significant biological activities that make it a candidate for further pharmacological studies:
- Anticancer Activity : Research indicates that compounds in the imidazo[1,2-a]pyrazine class can inhibit tumor growth by targeting specific pathways involved in cancer progression.
- Antimicrobial Properties : The compound has demonstrated efficacy against various bacterial strains, suggesting its potential as an antimicrobial agent.
Case Study: ENPP1 Inhibition
A notable study focused on the development of imidazo[1,2-a]pyrazine derivatives as potent inhibitors of ecto-nucleotide triphosphate diphosphohydrolase 1 (ENPP1). This enzyme plays a crucial role in regulating immune responses and is a target for cancer immunotherapy. The study identified derivatives with IC50 values in the nanomolar range, indicating strong inhibitory activity against ENPP1 while showing minimal effects on other related enzymes .
Applications in Drug Development
Given its promising biological properties, this compound is being explored for various therapeutic applications:
- Cancer Therapy : As an ENPP1 inhibitor, it may enhance the efficacy of existing cancer treatments by stimulating immune responses.
- Infectious Diseases : Its antimicrobial properties could be harnessed to develop new treatments for resistant bacterial infections.
- Neurological Disorders : Preliminary research suggests potential applications in modulating pathways involved in neurodegenerative diseases.
Comparative Analysis with Related Compounds
The following table summarizes key structural analogs of this compound and their notable features:
| Compound Name | Similarity Index | Key Features |
|---|---|---|
| 6-Bromoimidazo[1,2-a]pyrazin-8-amine | 0.79 | Bromine substitution at the sixth position |
| 6-Bromo-2-methylimidazo[1,2-a]pyrazine | 0.75 | Methyl group at the second position |
| 6-Chloro-3-bromoimidazo[1,2-a]pyrazine | 0.73 | Chlorine substitution instead of iodine |
| 8-Aminoimidazo[1,2-a]pyridine | 0.68 | Amino group at the eighth position |
| 5-Iodoimidazo[1,2-a]pyridine | 0.67 | Iodine substitution at the fifth position |
These compounds exhibit unique characteristics that differentiate them from this compound while sharing core structural features that may influence their biological activities.
Wirkmechanismus
The mechanism of action of 6-Chloro-3-iodoimidazo[1,2-a]pyrazin-8-amine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from this compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Chloro-3-bromoimidazo[1,2-a]pyrazin-8-amine
- 6-Chloro-3-fluoroimidazo[1,2-a]pyrazin-8-amine
- 6-Chloro-3-methylimidazo[1,2-a]pyrazin-8-amine
Uniqueness
6-Chloro-3-iodoimidazo[1,2-a]pyrazin-8-amine is unique due to the presence of both chlorine and iodine atoms, which can significantly influence its reactivity and interactions with other molecules. This dual halogenation can provide distinct chemical properties compared to its analogs, making it a valuable compound for various applications .
Biologische Aktivität
6-Chloro-3-iodoimidazo[1,2-a]pyrazin-8-amine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C6H3ClIN3, with a molecular weight of approximately 221.46 g/mol. Its structural features include a chloro and iodo substituent on the imidazo[1,2-a]pyrazine core, which are significant for its biological activity.
Studies indicate that compounds with imidazo[1,2-a]pyrazine scaffolds often exhibit kinase inhibition properties. The biological activity is primarily attributed to their ability to bind to specific protein kinases, thereby modulating their functions. For instance, related compounds have shown efficacy in inhibiting DYRK1A and CLK1 kinases, which are implicated in various diseases including cancer and neurodegenerative disorders .
Anticancer Activity
Recent research has highlighted the potential anticancer properties of imidazo[1,2-a]pyrazines. In vitro studies demonstrated that derivatives of imidazo[1,2-a]pyrazin-8-amine exhibited significant cytotoxic effects against various cancer cell lines. For example, compounds with similar structures have been reported to inhibit cell proliferation in human colorectal cancer (HCT116) and leukemia (K562) cell lines at micromolar concentrations .
Antiparasitic Activity
The compound's structural analogs have also been evaluated for antiplasmodial activity against Plasmodium species. A study showed that certain imidazopyrazine derivatives could completely cure P. berghei-infected mice at specific dosages, indicating promising antimalarial properties .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the imidazo[1,2-a]pyrazine core significantly influence biological activity. For instance:
- Substitution at the 6-position with halogens (like Cl or I) enhances kinase inhibition.
- The introduction of electron-withdrawing groups can improve solubility and potency.
Table 1 summarizes key findings from SAR studies on related compounds:
| Compound | Substituents | IC50 (µM) | Activity |
|---|---|---|---|
| Compound A | Cl at 6-position | 0.136 | Potent kinase inhibitor |
| Compound B | I at 3-position | 0.673 | Moderate potency |
| Compound C | No substitution | >10 | Inactive |
Study on Anticancer Properties
In a recent study published in the European Journal of Medicinal Chemistry, a series of imidazo[1,2-a]pyrazine derivatives were synthesized and evaluated for their anticancer activity. The most potent compounds demonstrated IC50 values in the low micromolar range against HCT116 cells, suggesting that further optimization could yield even more effective agents for cancer therapy .
Study on Antimalarial Activity
Another pivotal study focused on the antimalarial potential of imidazo[1,2-a]pyrazines. High-throughput screening identified several analogs that showed significant efficacy against P. falciparum, with some achieving complete cures in animal models at optimized dosages. These findings underscore the promise of this chemical class as a source for new antimalarial drugs .
Q & A
Q. What synthetic methodologies are commonly employed for 6-Chloro-3-iodoimidazo[1,2-a]pyrazin-8-amine, and what precursors are critical?
The synthesis of imidazo[1,2-a]pyrazine derivatives typically involves multicomponent reactions (MCRs) such as the Groebke-Blackburn-Bienaymé (GBB) reaction. For example, pyrazine-2,3-diamine serves as a key amidine precursor, reacting with aldehydes and isocyanides under mild conditions to form the imidazo[1,2-a]pyrazine scaffold. This method enables the generation of diverse analogs in a single step, with iodine and chlorine substituents introduced via halogenated building blocks . Alternative routes include cyclocondensation reactions using aminopyridazines and dichloroacetone, followed by halogenation steps .
Q. Which structural features of this compound are critical for its biological activity?
The compound’s adenine-mimetic structure (due to the imidazo[1,2-a]pyrazine core) allows for interactions with nucleotide-binding domains in enzymes like kinases and ATPases. The chlorine atom at position 6 enhances electrophilicity, while the iodine at position 3 increases steric bulk and lipophilicity, improving target binding. The primary amine at position 8 facilitates hydrogen bonding with catalytic residues in biological targets .
Q. What analytical techniques are essential for characterizing this compound?
Key methods include:
- NMR spectroscopy : To confirm substitution patterns and regioselectivity.
- HPLC : For purity assessment (>98% required for biological assays) .
- Mass spectrometry : To verify molecular weight and fragmentation patterns.
- X-ray crystallography : Resolves ambiguities in stereochemistry for structurally similar analogs .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize side products during synthesis?
Side reactions (e.g., over-halogenation or ring-opening) are mitigated by:
- Temperature control : GBB reactions performed at 60–80°C improve selectivity .
- Catalyst selection : Lewis acids like ZnCl₂ enhance regioselectivity in cyclocondensation steps .
- Purification strategies : Gradient chromatography (e.g., reverse-phase HPLC) isolates the target compound from byproducts .
Q. What experimental approaches resolve contradictions in reported biological activity data?
Discrepancies in IC₅₀ values or target selectivity often arise from:
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) .
- Compound stability : Assess degradation under assay conditions via LC-MS .
- Off-target profiling : Use chemoproteomics or thermal shift assays to identify non-canonical interactions .
Q. How can computational modeling guide the design of derivatives with improved potency?
- Molecular docking : Predict binding modes to kinase ATP pockets (e.g., using AutoDock Vina).
- QSAR studies : Correlate substituent effects (e.g., iodine’s van der Waals radius) with activity trends .
- Free-energy perturbation (FEP) : Quantifies the impact of halogen substitutions on binding affinity .
Key Considerations for Researchers
- Contradictory Evidence : While halogenation generally enhances potency, excessive steric bulk (e.g., iodine) may reduce solubility. Balance lipophilicity with aqueous stability .
- Biological Assays : Include positive controls (e.g., staurosporine for kinase inhibition) and validate target engagement using cellular thermal shift assays (CETSA) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
